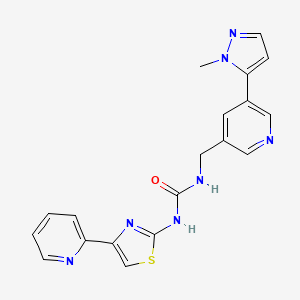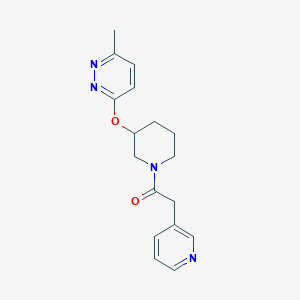![molecular formula C27H24N2O6 B2818757 N~4~-isobutyl-N~1~-(4-{[(propylamino)carbonyl]amino}phenyl)piperidine-1,4-dicarboxamide CAS No. 1207048-41-6](/img/structure/B2818757.png)
N~4~-isobutyl-N~1~-(4-{[(propylamino)carbonyl]amino}phenyl)piperidine-1,4-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain an isobutyl group, a phenyl group, a piperidine ring, and a carbonyl group. The isobutyl group is a four-carbon alkyl radical or substituent group derived from isobutane . The phenyl group is a functional group that consists of six carbon atoms attached in a hexagonal planar ring . Piperidine is a heterocyclic organic compound with the molecular formula (CH2)5NH, which consists of a six-membered ring with five carbon atoms and one nitrogen atom . The carbonyl group is a functional group composed of a carbon atom double-bonded to an oxygen atom: C=O .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a visual representation, it’s difficult to provide a detailed analysis of its molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Common reactions for compounds with similar functional groups include nucleophilic substitutions and eliminations for alkyl halides, and additions for carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include properties like melting point, boiling point, solubility in various solvents, and reactivity with other chemical species .科学的研究の応用
Analgesic Applications
- The synthesis of various piperidine derivatives, including compounds with potent analgesic properties, highlights the utility of this class of compounds in developing new analgesics. Derivatives such as methyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate and others were found to be significantly more potent than morphine in terms of analgesic activity, emphasizing the potential of piperidine derivatives in pain management (Van Daele et al., 1976).
Anti-inflammatory Applications
- N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide was synthesized and evaluated for anti-inflammatory activity. Compounds with pyrrolidine, phthalimide, and hydrazine showed potent anti-inflammatory activity, demonstrating the potential of piperidine derivatives in the development of new anti-inflammatory agents (Rajasekaran et al., 1999).
Enzyme Inhibition Studies
- A new series of piperidine derivatives was explored for their anti-acetylcholinesterase (AChE) activity. The introduction of various substituents significantly affected the activity, leading to potent inhibitors. This research underscores the applicability of piperidine derivatives in designing inhibitors for enzymes like AChE, which are relevant in conditions like Alzheimer's disease (Sugimoto et al., 1992).
Serotonin Receptor Agonism
- The design and synthesis of benzamide derivatives with piperidine moieties aimed at acting as serotonin 4 (5-HT4) receptor agonists for gastrointestinal motility disorders. This research highlights the therapeutic potential of such derivatives in enhancing gastrointestinal motility, with specific compounds showing promising pharmacological profiles (Sonda et al., 2003).
特性
IUPAC Name |
methyl 2-[6-[(4-methoxybenzoyl)amino]-2-(4-methoxyphenyl)quinolin-4-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O6/c1-32-20-9-4-17(5-10-20)24-15-25(35-16-26(30)34-3)22-14-19(8-13-23(22)29-24)28-27(31)18-6-11-21(33-2)12-7-18/h4-15H,16H2,1-3H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTLMIPXDGTADN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC)C(=C2)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

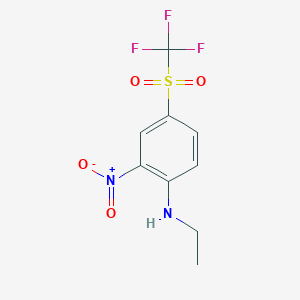
![N-(2-furylmethyl)-4-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanamide](/img/structure/B2818677.png)
![N-(3-chloro-4-fluorophenyl)-2-[2-(3,4-dimethoxyphenyl)acetyl]-1-hydrazinecarbothioamide](/img/structure/B2818678.png)
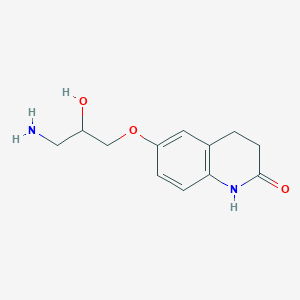
![N-[4-(ethylsulfamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B2818681.png)
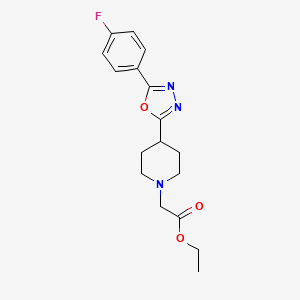
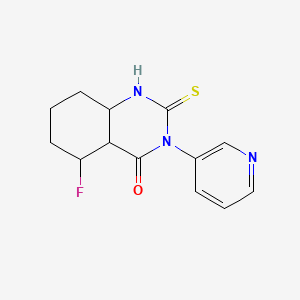
![{5-Oxaspiro[2.4]heptan-6-yl}methanol](/img/structure/B2818685.png)
![5-oxo-1-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2818688.png)
![N-(3,4-dimethylphenyl)-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2818689.png)
